![molecular formula C11H16OS B13583798 2-(4-Isopropoxyphenyl)ethane-1-thiol](/img/structure/B13583798.png)
2-(4-Isopropoxyphenyl)ethane-1-thiol
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Overview
Description
2-(4-Isopropoxyphenyl)ethane-1-thiol is an organic compound with the molecular formula C11H16OS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenyl ring substituted with an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)ethane-1-thiol typically involves multiple steps. One common method starts with the protection of the hydroxyl group of p-methyl phenol, followed by bromine substitution, etherification, and deprotection to yield the final product . Another method involves reacting m-cresol with thiocyanate under the action of a catalyst, followed by further reactions with halogenated isopropane and isopropyl magnesium halide .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. The processes often involve the use of catalysts and controlled reaction conditions to ensure high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropoxyphenyl)ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
2-(4-Isopropoxyphenyl)ethane-1-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein-thiol interactions.
Industry: Used in the production of polymers and other materials due to its reactive thiol group
Mechanism of Action
The mechanism of action of 2-(4-Isopropoxyphenyl)ethane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modify the activity of enzymes and other proteins, affecting biological pathways. The compound’s isopropoxyphenyl group can also influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simpler thiol compound with a similar reactivity profile.
Thiophenol: Contains a thiol group attached to a phenyl ring, similar to 2-(4-Isopropoxyphenyl)ethane-1-thiol but without the ethane chain and isopropoxy group.
1,2-Ethanedithiol: Contains two thiol groups, making it more reactive in certain applications.
Uniqueness
This compound is unique due to the presence of both an isopropoxy group and a thiol group, which can provide distinct reactivity and binding properties compared to other thiol compounds. This makes it valuable in specific synthetic and research applications .
Biological Activity
2-(4-Isopropoxyphenyl)ethane-1-thiol, a compound featuring a thiol functional group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound this compound can be represented structurally as follows:
- Chemical Formula : C12H16OS
- Molecular Weight : 208.32 g/mol
The presence of the thiol group (-SH) is significant for its biological activity, as thiols are known to participate in redox reactions and can influence various biochemical pathways.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits notable cytotoxicity against several cancer cell lines. The cytotoxic effects are often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
The mechanism by which this compound exerts its cytotoxic effects appears to involve multiple pathways:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased levels of pro-apoptotic proteins such as Bax and caspases, while downregulating anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : Research indicates that treatment with this compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .
Antioxidant Activity
In addition to its cytotoxic properties, this compound exhibits antioxidant activity. Thiols are known for their ability to scavenge free radicals, which can contribute to cellular damage and cancer progression. The antioxidant capacity may also play a role in protecting normal cells from oxidative stress during treatment .
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for various therapeutic applications:
- Cancer Treatment : Its ability to induce apoptosis and inhibit cancer cell proliferation suggests potential as an anti-cancer agent.
- Antimicrobial Properties : Preliminary studies indicate that thiol compounds may possess antimicrobial activity, which could be beneficial in treating infections alongside cancer therapies .
Study on Breast Cancer Cells
In a study evaluating the effects of this compound on MDA-MB-231 breast cancer cells, researchers found that treatment led to a significant decrease in cell viability (IC50 = 15.4 μM). The study highlighted the compound's ability to induce apoptosis through the upregulation of P53 and caspases while downregulating Bcl-2 levels .
Study on Lung Cancer Cells
Another investigation focused on A549 lung cancer cells revealed similar results, with an IC50 value of 18.7 μM. The study emphasized the compound's role in disrupting mitochondrial function, leading to increased oxidative stress and subsequent cell death .
Properties
Molecular Formula |
C11H16OS |
---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-(4-propan-2-yloxyphenyl)ethanethiol |
InChI |
InChI=1S/C11H16OS/c1-9(2)12-11-5-3-10(4-6-11)7-8-13/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
PQXYISLLCVAZHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCS |
Origin of Product |
United States |
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